molecular formula C7H5Br2N3O B1436135 5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one CAS No. 2169997-51-5

5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one

Cat. No. B1436135
M. Wt: 306.94 g/mol
InChI Key: HYDKEVPNUQRIEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Molecular Structure Analysis

The molecular formula of 5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is C7H5Br2N3O. Its molecular weight is 306.94 g/mol.


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be carried out in neutral, weak basic organic solvents at elevated temperature .

Scientific Research Applications

Nitration and Halogenation Processes

Nitration of imidazo[4,5-b]pyridin-2-one derivatives, including those substituted with bromo groups, has been studied, showing that nitration can lead to dinitro derivatives or the formation of chloro(bromo)-nitro compounds through halogenation processes. These reactions have implications for further chemical synthesis and understanding reaction mechanisms (Smolyar et al., 2007); (Yutilov et al., 2005).

Vibrational Spectroscopy and Molecular Structure

Research involving density functional theory (DFT) and X-ray diffraction (XRD) has provided insights into the molecular structure, vibrational energy levels, and potential energy distribution of imidazo[4,5-b]pyridine derivatives. These studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their potential applications (Lorenc et al., 2008).

Potential Anticancer Agents

Some imidazo[4,5-b]pyridines have been synthesized as potential anticancer agents, demonstrating the biological relevance of these compounds in drug discovery and development. Although the specific derivative of interest in this query wasn't directly mentioned as an anticancer agent, related research highlights the broader potential of imidazo[4,5-b]pyridine compounds in therapeutic applications (Temple et al., 1987).

Synthesis and Reactivity

Studies have also explored the synthesis and reactivity of imidazo[4,5-b]pyridin-2-one derivatives, including methods for their synthesis from dibromoalkenes and reactions leading to novel structures. These investigations provide a foundation for the development of new compounds with potential applications in various fields of chemistry and biology (Zhang et al., 2010).

properties

IUPAC Name

5,6-dibromo-7-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2N3O/c1-2-3(8)5(9)11-6-4(2)10-7(13)12-6/h1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDKEVPNUQRIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=C1Br)Br)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 2
5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 3
5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
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5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 5
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5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 6
Reactant of Route 6
5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one

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